2-(3-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine
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Overview
Description
2-(3-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine is a chemical compound that belongs to the class of tetrahydroquinolines This compound features a fluorophenyl group attached to the tetrahydroquinoline core, which imparts unique chemical and biological properties
Preparation Methods
The synthesis of 2-(3-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated tetrahydroquinoline intermediate in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these reactions to improve yield and scalability, including the use of continuous flow reactors and alternative catalysts to enhance efficiency and reduce costs.
Chemical Reactions Analysis
2-(3-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its fully saturated amine form.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like hydrogen gas for reduction. Major products formed from these reactions include quinoline derivatives, fully saturated amines, and substituted tetrahydroquinolines.
Scientific Research Applications
2-(3-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Material Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: The compound is used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s ability to bind to hydrophobic pockets within these targets, while the tetrahydroquinoline core provides structural stability. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(3-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine include other tetrahydroquinoline derivatives and fluorinated aromatic amines. Compared to these compounds, this compound is unique due to the specific positioning of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. Examples of similar compounds include:
- 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine
- 2-(3-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine
- 2-(3-Methylphenyl)-1,2,3,4-tetrahydroquinolin-4-amine .
Properties
Molecular Formula |
C15H15FN2 |
---|---|
Molecular Weight |
242.29 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C15H15FN2/c16-11-5-3-4-10(8-11)15-9-13(17)12-6-1-2-7-14(12)18-15/h1-8,13,15,18H,9,17H2 |
InChI Key |
OMCDMTADBICYDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2NC1C3=CC(=CC=C3)F)N |
Origin of Product |
United States |
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